N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide
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Overview
Description
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is a compound that combines two significant heterocyclic structures: imidazole and indole. These structures are known for their wide range of biological activities and are often found in various pharmacologically active compounds. The imidazole ring is a five-membered ring containing two nitrogen atoms, while the indole ring is a fused ring system consisting of a benzene ring fused to a pyrrole ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide typically involves the formation of the imidazole and indole rings followed by their coupling. One common method involves the use of glyoxal and ammonia to form the imidazole ring . The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone . The final coupling step can be achieved through various methods, including amide bond formation using coupling reagents like EDCI or DCC .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for the synthesis of the imidazole and indole rings, as well as the coupling step. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of renewable solvents, could be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide can undergo various types of chemical reactions, including:
Oxidation: The indole ring can be oxidized to form indole-2,3-dione derivatives.
Reduction: The imidazole ring can be reduced to form imidazoline derivatives.
Substitution: Both the imidazole and indole rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃).
Major Products
Oxidation: Indole-2,3-dione derivatives.
Reduction: Imidazoline derivatives.
Substitution: Halogenated or nitrated imidazole and indole derivatives.
Scientific Research Applications
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as a ligand in biochemical assays.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide involves its interaction with various molecular targets and pathways:
Molecular Targets: It can bind to specific receptors or enzymes, modulating their activity.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis.
Comparison with Similar Compounds
Similar Compounds
Histidine: Contains an imidazole ring and is a precursor to histamine.
Tryptophan: Contains an indole ring and is a precursor to serotonin.
Omeprazole: Contains an imidazole ring and is used as a proton pump inhibitor.
Uniqueness
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methyl-1H-indol-3-yl)butanamide is unique due to its combination of both imidazole and indole rings, which allows it to exhibit a wide range of biological activities and makes it a versatile compound for various applications.
Properties
Molecular Formula |
C18H22N4O |
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Molecular Weight |
310.4 g/mol |
IUPAC Name |
N-[2-(1H-imidazol-5-yl)ethyl]-4-(1-methylindol-3-yl)butanamide |
InChI |
InChI=1S/C18H22N4O/c1-22-12-14(16-6-2-3-7-17(16)22)5-4-8-18(23)20-10-9-15-11-19-13-21-15/h2-3,6-7,11-13H,4-5,8-10H2,1H3,(H,19,21)(H,20,23) |
InChI Key |
UHTHUTDWIWDIKU-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=C(C2=CC=CC=C21)CCCC(=O)NCCC3=CN=CN3 |
Origin of Product |
United States |
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